molecular formula C5H7N B14463937 1-Azabicyclo[3.1.0]hex-2-ene CAS No. 67684-00-8

1-Azabicyclo[3.1.0]hex-2-ene

Cat. No.: B14463937
CAS No.: 67684-00-8
M. Wt: 81.12 g/mol
InChI Key: SSFXSDPIPYPJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[310]hex-2-ene is a heterocyclic compound characterized by a bicyclic structure containing a nitrogen atom

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Based on the search results, here's what is known about the applications of azabicyclo[3.1.0]hexane derivatives and related compounds:

Pharmaceutical Applications

  • Orexin Receptor Antagonists Certain 3-aza-bicyclo[3.1.0]hexane derivatives are potential non-peptide antagonists of human orexin receptors . These compounds may be useful in treating eating disorders, drinking disorders, sleep disorders, and cognitive dysfunctions in psychiatric and neurologic disorders .
  • Orexin System Orexins, discovered in 1998, are neuropeptides that bind to G-protein-coupled receptors (OX1 and OX2 receptors) and are produced in the lateral hypothalamus . Orexins stimulate food consumption and regulate sleep-wakefulness states, suggesting potential therapeutic approaches for narcolepsy, insomnia, and other sleep disorders .
    • The orexin-1 receptor (OX1) is selective for orexin A, while the orexin-2 receptor (OX2) can bind both orexin A and orexin B .
  • Opioid Receptor Antagonists Some N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)-piperidines are pure opioid receptor antagonists . Research has been done to determine the importance of the 1-methyl group in the 1,6-dimethyl-3-azabicyclo[3.1.0]hexane ring system .

Synthesis and Chemical Reactions

  • Photochemical Synthesis Continuous-flow reactors have been developed for the photochemical transformation of 1-allyl and 1-n-butylpyridinium salts to bicyclic aziridines . This technology reduces reaction times and allows for continuous production .
  • Rearrangement Reactions Aziridine derivatives result from reactions with benzonitrile-N-oxides having electron-withdrawing substituents, while 5-arylaminofuran-2(3H)-one-4-carboxylates are the dominant products from reactions with benzonitrile-N-oxides having electron-donating substituents . These products result from rearrangement reactions that occur from the combination of vinyldiazoacetate with the nitrile oxide in the presence of dirhodium(II) catalysts .

Other Areas of Research

  • Excited-State Antiaromaticity Research has been conducted to clarify the extent to which the relief of excited-state antiaromaticity (ESAA) triggers a fundamental benzene photoreaction, such as the addition of solvent to benzene in acidic media, leading to substituted bicyclo[3.1.0]hex-2-enes .

Comparison with Similar Compounds

1-Azabicyclo[3.1.0]hex-2-ene can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific bicyclic structure containing a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and application.

Conclusion

This compound is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.

Properties

CAS No.

67684-00-8

Molecular Formula

C5H7N

Molecular Weight

81.12 g/mol

IUPAC Name

1-azabicyclo[3.1.0]hex-2-ene

InChI

InChI=1S/C5H7N/c1-2-5-4-6(5)3-1/h1,3,5H,2,4H2

InChI Key

SSFXSDPIPYPJNM-UHFFFAOYSA-N

Canonical SMILES

C1C=CN2C1C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.